molecular formula C23H25N3O7 B12748150 5alpha,6-Anhydro minocycline CAS No. 19119-14-3

5alpha,6-Anhydro minocycline

Cat. No.: B12748150
CAS No.: 19119-14-3
M. Wt: 455.5 g/mol
InChI Key: JRNCBGYPEBAMRP-RYNWUYHSSA-N
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Description

5alpha,6-Anhydro minocycline is a derivative of minocycline, which belongs to the tetracycline class of antibiotics. Minocycline is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha,6-Anhydro minocycline typically involves the dehydration of minocycline. This can be achieved through various chemical reactions, including the use of dehydrating agents under controlled conditions. One common method involves heating minocycline with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade compounds .

Chemical Reactions Analysis

Types of Reactions

5alpha,6-Anhydro minocycline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

5alpha,6-Anhydro minocycline has been explored for various scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of novel tetracycline derivatives with potential antibacterial activity.

    Biology: Studied for its effects on bacterial protein synthesis and its potential use in combating antibiotic-resistant bacteria.

    Medicine: Investigated for its anti-inflammatory and neuroprotective properties, making it a candidate for treating conditions like rheumatoid arthritis and neurodegenerative diseases.

    Industry: Utilized in the development of new antibiotics and as a reference compound in analytical chemistry

Mechanism of Action

The mechanism of action of 5alpha,6-Anhydro minocycline involves its ability to bind to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This prevents the growth and replication of bacteria. Additionally, the compound has been found to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5alpha,6-Anhydro minocycline is unique due to its anhydro structure, which imparts different chemical and biological properties compared to its parent compound, minocycline. This structural modification can lead to enhanced stability, altered pharmacokinetics, and potentially new therapeutic applications .

Properties

CAS No.

19119-14-3

Molecular Formula

C23H25N3O7

Molecular Weight

455.5 g/mol

IUPAC Name

(4S,4aS,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C23H25N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-7,11,17,27-28,31,33H,8H2,1-4H3,(H2,24,32)/t11-,17-,23-/m0/s1

InChI Key

JRNCBGYPEBAMRP-RYNWUYHSSA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C

Canonical SMILES

CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C

Origin of Product

United States

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